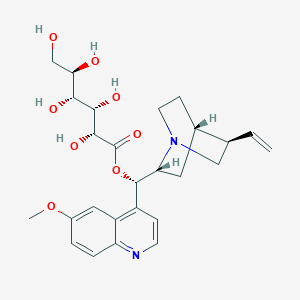![molecular formula C32H18 B13148346 Dibenzo[de,qr]hexacene CAS No. 24203-10-9](/img/structure/B13148346.png)
Dibenzo[de,qr]hexacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[de,qr]hexacene is a polycyclic aromatic hydrocarbon consisting of six linearly-fused benzene rings with additional benzene rings fused at the edges. This compound is part of the acene family, which includes other members such as naphthalene, anthracene, tetracene, and pentacene.
Preparation Methods
The synthesis of dibenzo[de,qr]hexacene involves several steps, including the formation of precursor compounds and subsequent cyclization reactions. One common method is the thermal decarbonylation of a monoketone precursor . This process involves heating the precursor in the solid state to induce the formation of the desired hexacene structure. Another method involves the use of palladium-catalyzed dehydrogenation of hexacosahydrohexacene
Chemical Reactions Analysis
Dibenzo[de,qr]hexacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Scientific Research Applications
Dibenzo[de,qr]hexacene has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their derivatives . In biology and medicine, this compound derivatives have been investigated for their potential anticancer properties, as they can interact with DNA and inhibit the growth of cancer cells . In industry, this compound is explored for its use in organic semiconductors and optoelectronic devices, such as organic field-effect transistors and light-emitting diodes .
Mechanism of Action
The mechanism of action of dibenzo[de,qr]hexacene involves its interaction with molecular targets and pathways within cells. One proposed mechanism is the inhibition of Ca2+ channels in tumor cells, leading to cytostatic effects and suppression of tumor growth . This interaction with Ca2+ channels can disrupt cellular signaling pathways and induce apoptosis in cancer cells . Additionally, this compound can intercalate into DNA, affecting its structure and function .
Comparison with Similar Compounds
Dibenzo[de,qr]hexacene is similar to other acenes, such as hexacene, pentacene, and tetracene. These compounds share a common structure of linearly-fused benzene rings but differ in the number of rings and additional substituents . Hexacene, for example, consists of six linearly-fused benzene rings without additional fused rings at the edges . This compound is unique due to its additional benzene rings, which enhance its stability and optoelectronic properties . Other similar compounds include dibenzoazahexacenes, which contain nitrogen atoms in the aromatic framework and exhibit different electronic properties .
Properties
CAS No. |
24203-10-9 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[21.7.1.18,12.02,21.04,19.06,17.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-5-19-7-3-11-27-29-17-24-16-26-14-22-10-2-6-20-8-4-12-28(32(20)22)30(26)18-23(24)15-25(29)13-21(9-1)31(19)27/h1-18H |
InChI Key |
HCTOMPOLISQXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=C5C=C6C7=CC=CC8=C7C(=CC=C8)C=C6C=C5C=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



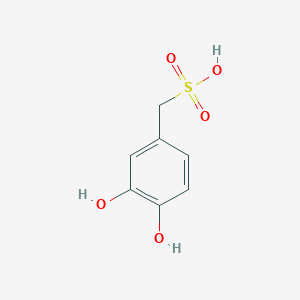
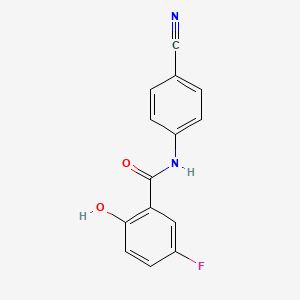
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
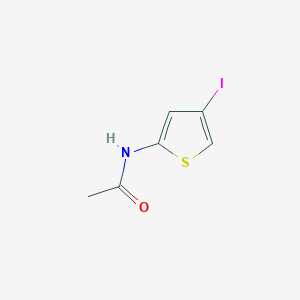
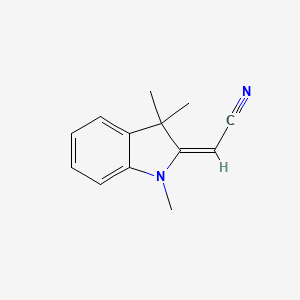
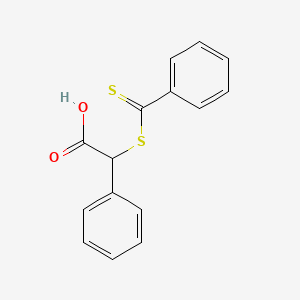
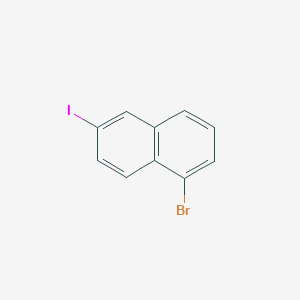
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
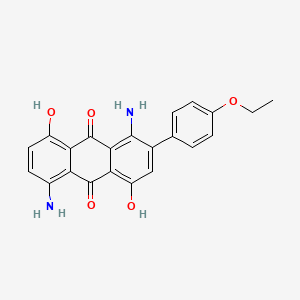
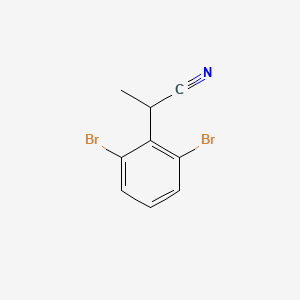
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
